4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
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Overview
Description
4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is an aromatic ether.
Scientific Research Applications
Oxygen Activation and Catalytic Oxidation
Molybdenum complexes, coordinated by functionalized iminophenolate ligands, have shown promise in oxygen activation and catalytic aerobic oxidation processes. These complexes demonstrate varied reactivity towards phosphanes, forming different molybdenum compounds. The structural variations and catalytic activities of these complexes suggest potential applications in industrial processes involving oxygen atom transfer and aerobic oxidation, with significant differences observed in the catalytic activity towards different substrates (Zwettler et al., 2016).
Mitsunobu 1-O-esterification
The Mitsunobu reaction has been utilized in the esterification of hydroxamic acids, including 1-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoxaline 4-oxide. This chemical reaction has proven useful in synthesizing esters from alcohols, showcasing the potential for generating diverse chemical structures and pharmaceutical intermediates (Kropacheva & Khlestkin, 2008).
Chlorine Substitution in Quinoxaline Derivatives
Studies on 3-Hydroxy-2-phenylquinoxaline 1-oxide have revealed an unusual chlorine substitution reaction when heated with acetyl chloride. This phenomenon indicates a unique behavior of quinoxaline derivatives under certain conditions, leading to the loss of the N-oxide function and the formation of chloro compounds. This insight opens up potential pathways for synthetic chemistry applications and the development of new chemical entities (Ahmad et al., 1965).
properties
Product Name |
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H20N2O3/c23-21-14-20(22(24)19-9-5-4-8-18(19)21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-3,6-7,10-14,18-19H,4-5,8-9H2 |
InChI Key |
QUQPREFMDUPVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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